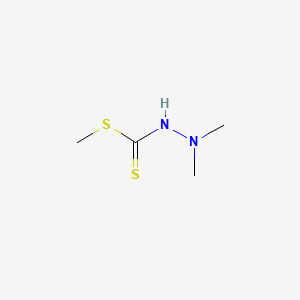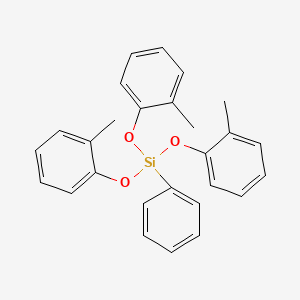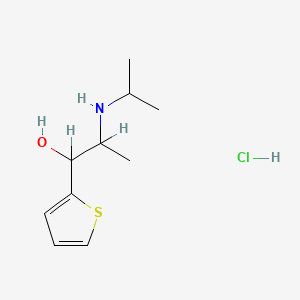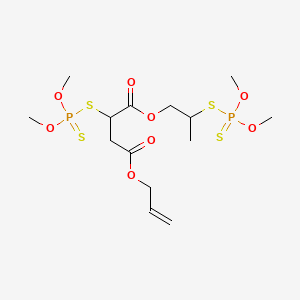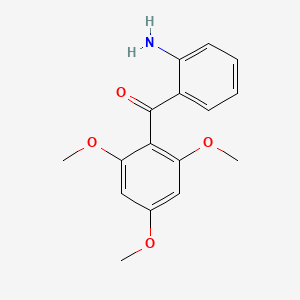
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is an organic compound with the molecular formula C16H19NO5. This compound is characterized by the presence of a benzenebutanoic acid backbone, a cyclohexyl group, a nitro group, and a gamma-oxo functional group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- typically involves multi-step organic reactions. One common method includes the nitration of benzenebutanoic acid derivatives followed by the introduction of the cyclohexyl group and the gamma-oxo functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclohexylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The gamma-oxo group can be reduced to a hydroxyl group.
Substitution: The benzenebutanoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) and solvents such as dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the gamma-oxo group can produce a carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the gamma-oxo group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenebutanoic acid, 4-chloro-3-nitro-gamma-oxo-
- Benzenebutanoic acid, 4-methyl-3-nitro-gamma-oxo-
Uniqueness
Benzenebutanoic acid, 4-cyclohexyl-3-nitro-gamma-oxo- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.
Eigenschaften
CAS-Nummer |
32808-55-2 |
|---|---|
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
4-(4-cyclohexyl-3-nitrophenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H19NO5/c18-15(8-9-16(19)20)12-6-7-13(14(10-12)17(21)22)11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,19,20) |
InChI-Schlüssel |
DEULGGHKUPRTPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)C(=O)CCC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


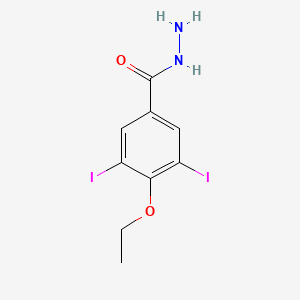
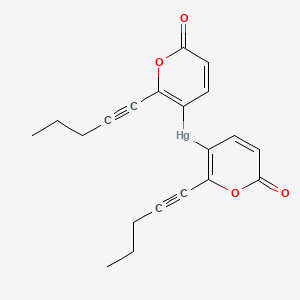
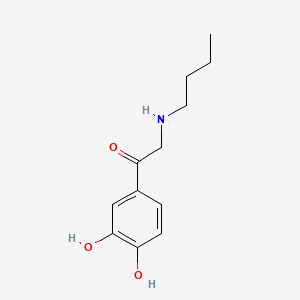
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)


